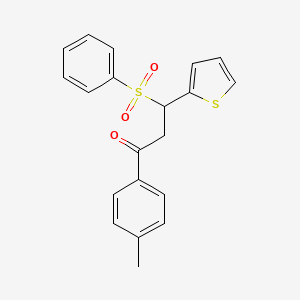![molecular formula C20H17ClN4O2S B2774739 N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893991-23-6](/img/structure/B2774739.png)
N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, also known as ACS84, is a novel compound that exhibits potential therapeutic properties. It belongs to the class of pyridazinone derivatives and has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, focuses on inhibiting kidney-type glutaminase (GLS). These inhibitors are explored for their potential to attenuate the growth of cancer cells, indicating a possible application in cancer therapy (Shukla et al., 2012).
Vibrational Spectroscopy
A study involving a structurally similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, utilized vibrational spectroscopy to characterize the molecule's vibrational signatures. This research provides insights into molecular structure and interactions, potentially useful in the development of antiviral compounds (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Studies
Sulfanilamide derivatives, including those structurally related to N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, have been synthesized and characterized for their antimicrobial properties. Such studies contribute to the understanding of how structural modifications affect antimicrobial activity, guiding the development of new antibacterial and antifungal agents (Lahtinen et al., 2014).
Heterocyclic Compound Synthesis
The synthesis and evaluation of novel heterocyclic compounds, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, have been explored for their antimicrobial potential. This research area highlights the compound's versatility in generating diverse biologically active molecules that can serve as the foundation for developing new antimicrobial agents (Darwish et al., 2014).
Pharmacokinetics
Studies on intravenous paracetamol (N-acetyl-paraminophenol, acetaminophen) and its pharmacokinetics in different age groups provide a foundation for understanding how structurally similar compounds might behave in the body. Such research is crucial for developing safe and effective dosing regimens (Liukas et al., 2011).
The synthesis, characterization, and pharmacological evaluation of various derivatives of ethyl nipecotate, including studies on their antibacterial and anti-enzymatic potential, showcase the broader research interests in modifying chemical structures to achieve desired biological activities (Nafeesa et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGQHCAQPPZKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


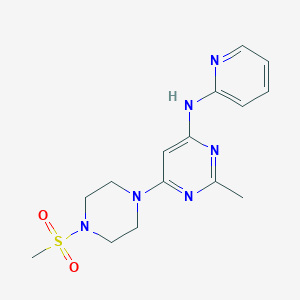
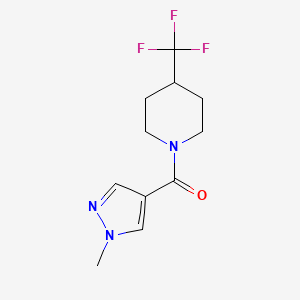
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)

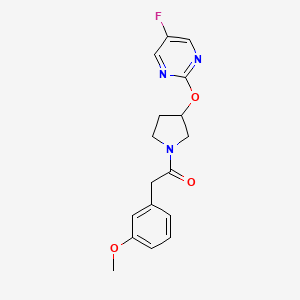
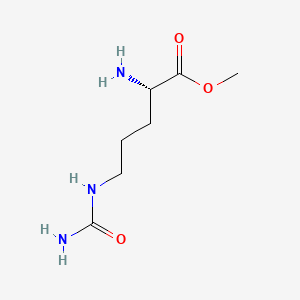
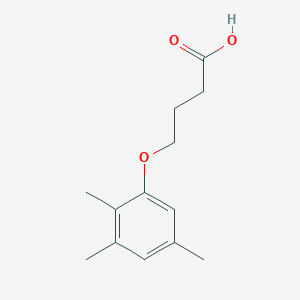

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)
![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2774675.png)

![Tert-butyl 3-sulfanyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2774677.png)
